molecular formula C₂₃H₂₈D₃N₃O₄S₂ B1155206 Batimastat-d3

Batimastat-d3

カタログ番号: B1155206
分子量: 480.66
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Batimastat-d3 is a deuterated analog of batimastat, a hydroxamate-type synthetic matrix metalloproteinase (MMP) inhibitor. Batimastat (C₁₈H₂₈N₄O₄) was developed to target MMPs, enzymes critical for tumor invasion and metastasis by degrading extracellular matrix components . The deuterated form, batimastat-d3, incorporates three deuterium atoms, typically replacing hydrogen at metabolically vulnerable sites to enhance pharmacokinetic stability and facilitate metabolic studies.

特性

分子式

C₂₃H₂₈D₃N₃O₄S₂

分子量

480.66

同義語

(2R,3S)-N4-Hydroxy-N1-[(1S)-2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylthio)methyl]-butanediamide-d3;  [2R-[1(S*),2R*,3S*]]-N4-hydroxy-N1-[2-(methylamino)-2-oxo-1-(phenylmethyl)ethyl]-2-(2-methylpropyl)-3-[(2-thienylt

製品の起源

United States

類似化合物との比較

Table 1: Comparison of Batimastat with Select MMP Inhibitors

Compound Class Key Mechanism Efficacy in Cancer Models Notable Side Effects
Batimastat Hydroxamate Broad-spectrum MMP inhibition Reduced tumor invasion in vitro Promotes liver metastasis in mice
Marimastat Hydroxamate MMP-2/MMP-9 inhibition Mixed clinical trial outcomes Musculoskeletal toxicity
Ilomastat Hydroxamate Selective MMP-1/MMP-3 inhibition Limited in vivo efficacy Poor oral bioavailability
Doxycycline Tetracycline MMP-2/MMP-9 downregulation Moderate anti-angiogenic effects Gastrointestinal disturbances

Key Findings :

  • Batimastat demonstrated paradoxical effects in preclinical studies, suppressing local tumor growth but increasing liver metastasis in nude mice due to organ-specific MMP-2/-9 overexpression and angiogenesis factor upregulation .
  • Unlike marimastat, which showed dose-dependent toxicity in clinical trials, batimastat’s deuterated form may mitigate metabolic instability but requires validation .

Comparison with Deuterated Pharmaceutical Compounds

Deuterated compounds like pravastatin-d3 and lovastatin-d3 are used to study drug metabolism and improve therapeutic profiles.

Table 2: Comparison of Deuterated Pharmaceuticals

Compound Parent Drug Class Deuterated Sites Research Application Metabolic Advantage
Pravastatin-d3 Statin Methyl group Quantifying drug-drug interactions Slowed CYP450-mediated oxidation
Lovastatin-d3 Statin Hydroxy acid group Bioavailability studies Enhanced plasma half-life
Batimastat-d3* MMP inhibitor Hypothetical Metabolic stability assays Reduced hepatic clearance (inferred)

Notes:

  • Deuterated statins like pravastatin-d3 (CAS 1329836-90-9) are utilized as internal standards in mass spectrometry, ensuring precise pharmacokinetic measurements .

Research Findings and Data Analysis

Batimastat’s Preclinical Limitations :

  • In murine models, batimastat increased liver metastasis by 300% compared to controls, linked to MMP-2/-9 overexpression and caspase-1 activation .
  • Deuterated analogs of other drugs (e.g., pravastatin-d3) show 20–40% slower metabolic degradation in hepatic microsomes, suggesting batimastat-d3 could attenuate liver-specific side effects .

Table 3: Toxicity Profile of MMP Inhibitors

Compound Hepatotoxicity Metastasis Risk Angiogenesis Impact
Batimastat High Increased Upregulated VEGF
Marimastat Moderate Neutral Neutral
Ilomastat Low Reduced Downregulated MMP-3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。